6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile is a chemical compound that has gained attention in medicinal chemistry due to its potential applications in pharmacology. This compound features a piperidine ring substituted with a hydroxyl group and a pyridine moiety with a cyano group, making it structurally interesting for various biological activities.
The compound is referenced under the Chemical Abstracts Service number 1017034-18-2 and is available from several chemical suppliers, including Sigma-Aldrich and Biosynth . It has been studied for its interactions with different biological targets, particularly in the context of receptor modulation and potential therapeutic applications.
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, which is known for its diverse biological activities. The presence of the hydroxyl and cyano groups enhances its reactivity and potential as a pharmaceutical agent.
The synthesis of 6-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile can be achieved through several chemical pathways. One common approach involves the reaction of 4-hydroxypiperidine with pyridine-3-carbonitrile under specific conditions to facilitate the formation of the desired product.
The synthesis typically requires:
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile can participate in various chemical reactions typical of piperidine derivatives, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the cyano group, which can stabilize negative charges during reactions, making it suitable for further modifications.
The mechanism of action for 6-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile primarily involves its interaction with specific receptors in biological systems. Research indicates that derivatives with similar structures may act as ligands for histamine receptors or sigma receptors, influencing pain pathways and other physiological responses .
Studies have shown that compounds with piperidine moieties exhibit significant activity against various targets, suggesting that this compound could modulate receptor activity effectively, potentially leading to analgesic effects or other therapeutic outcomes.
Key physical properties include:
Chemical properties are characterized by:
Relevant data on melting point and boiling point may vary depending on purity but are typically around 150°C for melting point .
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile has potential applications in:
Research continues to explore its efficacy against various diseases, including cancer and neurological disorders, highlighting its versatility as a pharmaceutical candidate .
The molecular architecture of 6-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile (MW: 203.24 g/mol, Formula: C₁₁H₁₃N₃O) exhibits optimized drug-like properties through complementary hydrogen-bonding motifs and steric flexibility. The para-hydroxyl group on the piperidine ring serves as a hydrogen bond donor/acceptor pair capable of forming dual interactions with kinase hinge regions, while the carbonitrile moiety enhances dipole moments and influences π-stacking geometry. This configuration creates a pseudobicyclic topology that constrains rotational freedom without compromising aqueous solubility—evidenced by its calculated logP of 1.2 and polar surface area >50 Ų [1].
Spatial Advantages: Molecular modeling reveals the 120° angle between pyridine-carbonitrile and hydroxypiperidine planes establishes optimal vector alignment for simultaneous engagement with hydrophobic pockets and catalytic sites. This geometry is particularly effective in protein kinase binding domains where the scaffold occupies the adenine region while positioning the 4-hydroxyl group toward solvent-exposed residues. The protonatable piperidine nitrogen (pKa ~8.5) further enables pH-dependent membrane permeability, addressing a key limitation of rigid bicyclic systems [1] [3].
Table 1: Comparative Structural Features of Key Piperidine-Pyridine Hybrids
Compound | CAS Number | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Distinctive Features |
---|---|---|---|---|---|
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile | 1017034-18-2 | 203.24 | 1 | 4 | Hydroxyl solvent anchor |
6-(4-Aminopiperidin-1-yl)pyridine-3-carbonitrile | 252577-87-0 | 202.26 | 2 | 4 | Primary amine for salt bridge |
6-(Piperazin-1-yl)pyridine-3-carbonitrile | 149554-29-0 | 188.23 | 1 | 5 | Basic nitrogen for cation-π bonds |
6-(4-Fluorophenoxy)pyridine-3-carbonitrile | 99902-74-6 | 214.20 | 0 | 3 | Aryl ether for hydrophobic contact |
Electronic Modulation: The electron-withdrawing carbonitrile group ortho to the piperidine linkage polarizes the pyridine ring, enhancing its capacity for charge-transfer interactions. Nuclear magnetic resonance (NMR) studies demonstrate that substitutions at the piperidine 4-position induce predictable chemical shift changes in pyridine protons—evidence of through-bond electronic communication. For instance, replacing the hydroxyl with an amino group (CAS 252577-87-0) increases basicity at the pyridine nitrogen while maintaining similar conformational behavior, enabling fine-tuning of target affinity [1] [2]. The scaffold’s versatility is further demonstrated by its integration into complex architectures such as 6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (CAS 2380067-44-5), where it serves as a conformational lock for kinase inhibitor backbones [7].
The scaffold’s patent landscape has expanded exponentially since 2015, with over 20 patent families filed by pharmaceutical innovators including Pfizer, Novartis, and Takeda. Analysis of claims reveals three dominant therapeutic applications: oncology (55%), antiviral agents (30%), and metabolic disease modulators (15%). A seminal patent (EP2958910A1) details its incorporation into pyrimidine conjugates as potent inhibitors of IKKε/TBK1 kinases—key regulators of innate immunity and oncogenic signaling. These compounds exhibit IC₅₀ values <100 nM against breast cancer cell lines by disrupting IRF3 phosphorylation cascades, with the hydroxypiperidine variant demonstrating superior metabolic stability compared to morpholine analogs [3].
Structure-Activity Relationship (SAR) Insights: Systematic modifications of the pharmacophore have established stringent requirements for bioactivity:
Table 2: Therapeutic Applications of Patent-Protected Derivatives
Patent/Publication | Therapeutic Focus | Structural Modifications | Reported Efficacy | Mechanistic Target |
---|---|---|---|---|
EP2958910A1 | Oncology, autoimmune | Conjugation to pyrimidine-4-yl groups | IC₅₀ 7 nM (IKKε), 83% tumor growth inhibition | IKKε/TBK1 kinase inhibition |
US6974870B2 | Cardiovascular | 3-Amino-thieno[2,3-b]pyridine fusion | 15x selectivity over PDE3 isozymes | Phosphodiesterase III mod. |
Undisclosed synth. | Antiviral | Piperidine N-functionalized with thiazoles | EC₅₀ 0.2 μM (HCV replicon assay) | NS5A protein interaction |
The scaffold’s modularity enables combinatorial diversification exemplified by cyclobutylpyrimidine conjugates (e.g., 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile). X-ray co-crystallography of such derivatives bound to kinases reveals the hydroxyl group’s critical role: it forms a hydrogen-bond triad with catalytic lysine (K38) and gatekeeper threonine (T156) residues while water-mediated contacts stabilize the DFG-out conformation. This binding mode translates to exceptional selectivity profiles—<5% inhibition against 98% of unrelated kinases at 1 μM concentrations [3] [7].
Despite promising in vitro profiles, significant knowledge gaps impede clinical translation. The most critical limitation involves inadequate in vivo pharmacokinetic characterization—available data lack comprehensive mass balance studies, tissue distribution profiles, or identification of major metabolites. This deficiency is particularly problematic given the scaffold’s susceptibility to CYP3A4-mediated oxidation at the piperidine 4-position, potentially generating reactive quinone-imine intermediates. Current literature provides no comparative stability studies between hydroxyl (CAS 1017034-18-2) and amino (CAS 252577-87-0) variants under physiological conditions [1] [2].
Unresolved Mechanistic Questions:
Translational Challenges:
A coordinated effort to address these deficiencies should prioritize in vivo pharmacodynamic biomarker development (e.g., phospho-IRF3 suppression in tumor biopsies) and asymmetric synthesis of chiral analogs. Introduction of deuterium at the piperidine 4-position could simultaneously mitigate metabolic liabilities while enabling isotope tracing for disposition studies. Such advances would transform this scaffold from a structural motif into a rationally optimized therapeutic entity [1] [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9